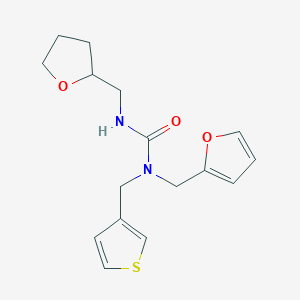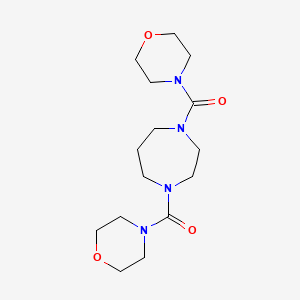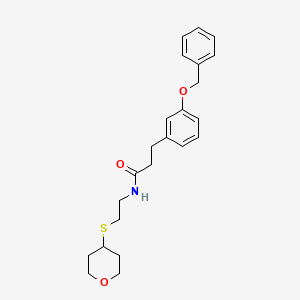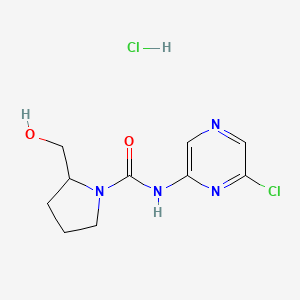![molecular formula C18H16Cl4N4O3 B2410994 3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide CAS No. 400080-19-5](/img/structure/B2410994.png)
3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as (3E)-3-{[(2,4-dichlorobenzyl)oxy]imino}-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide, has a CAS Number of 338405-46-2 . It has a molecular weight of 384.22 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of dichlorobenzoyl chloride . For example, 3,4-dichlorobenzoyl chloride is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15Cl2N7O2/c15-11-2-1-10 (12 (16)5-11)7-25-20-4-3-14 (24)22-21-13 (17)6-23-9-18-8-19-23/h1-6,8-9,20-21H,7,17H2, (H,22,24) .Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties are not specified in the available data.Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation in Organic Chemistry
Synthesis of N',N'-Disubstituted Alpha-Hydroxyhydrazides : Research by Kurz and Widyan (2005) involves the preparation of substituted 3-amino-oxazolidin-2,4-diones, which are then used to synthesize N',N'-disubstituted alpha-hydroxyhydrazides, a process potentially relevant to the synthesis of compounds like 3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide (Kurz & Widyan, 2005).
Conversion to 2-Cyanobenzimidazoles : A study by Konstantinova et al. (1998) describes the reaction of N-Monosubstituted 1,2-diaminobenzenes with certain chlorinated compounds, which could be a relevant process in the synthesis or transformation of this compound (Konstantinova et al., 1998).
Potential Medicinal Applications
Male Contraception Research : Cheng et al. (2002) conducted research on chemical entities similar in structure to this compound. They found that these compounds could disrupt Sertoli-germ cell adherens junctions in the testis, potentially offering a pathway for male contraception (Cheng et al., 2002).
Antimalarial Properties : Kesten et al. (1992) investigated compounds structurally related to this compound and found them to be highly active antimalarial agents in rodents and primates (Kesten et al., 1992).
Antitumor Properties : Research by Abdel-Wahab et al. (2011) indicates that compounds incorporating the 2,4-dichlorophenoxy nucleus, similar to the one , have shown preliminary antitumor activity against murine tumor cell lines (Abdel-Wahab et al., 2011).
Photocatalytic Applications
- Photocatalytic Degradation Studies : Gomathi Devi and Krishnamurthy (2009) investigated the photocatalytic mineralization of compounds containing a 2,4-dichlorophenoxy group. Their research provides insight into the degradation and transformation processes relevant to compounds like this compound in the presence of UV light and oxidizing agents (Gomathi Devi & Krishnamurthy, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(3E)-N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxyimino]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl4N4O3/c19-12-2-1-11(14(21)7-12)9-29-24-6-5-18(27)26-25-17(23)10-28-16-4-3-13(20)8-15(16)22/h1-4,6-8H,5,9-10H2,(H2,23,25)(H,26,27)/b24-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNCRCLCXVJXMV-GFXGDVFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CCC(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2410911.png)
![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2410913.png)



![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2410919.png)

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)
![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)
![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)

![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)

